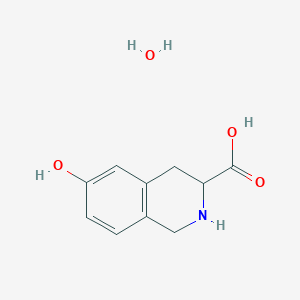

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate

Description

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate (C₁₀H₁₁NO₃·H₂O, MW 211.21) is a bicyclic tetrahydroisoquinoline derivative with a hydroxyl group at position 6 and a carboxylic acid moiety at position 3 . This compound is notable for its role as a rigid conformational mimic of tyrosine in opioid peptide-receptor complexes, enabling stabilization of bioactive conformations critical for receptor binding . Its hydrate form enhances aqueous solubility, making it valuable in pharmaceutical research, particularly in designing opioid receptor ligands .

Properties

IUPAC Name |

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.H2O/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8;/h1-3,9,11-12H,4-5H2,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBWBYHQSRDKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134388-87-7 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate (CAS Number: 76824-99-2) is a compound of significant interest due to its potential biological activities and therapeutic applications. This isoquinoline derivative has been studied for its roles in various pharmacological contexts, particularly concerning neurological disorders and antimicrobial properties.

- Molecular Formula : C₁₀H₁₁NO₃·xH₂O

- Molecular Weight : 211.22 g/mol

- IUPAC Name : 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrate

- PubChem CID : 18525693

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Notable findings include:

- Neuroprotective Effects :

- Antimicrobial Activity :

- Inhibition of Viral Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Neuroprotection | Inhibition of COMT; enhances dopamine availability | , |

| Antimicrobial | Inhibition of NDM-1 enzyme | |

| Antiviral | Inhibition of influenza virus polymerase |

Detailed Research Findings

- Neuroprotective Mechanism :

- Antimicrobial Efficacy :

- Viral Inhibition Studies :

Scientific Research Applications

Neuroprotective Effects

Research indicates that 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate exhibits neuroprotective properties. It has been studied for its influence on neurotransmitter systems, particularly dopamine and serotonin pathways. These pathways are crucial for mood regulation and cognitive functions.

Case Study: Neurotransmitter Modulation

A study demonstrated that the compound could enhance serotonin receptor activity while modulating dopamine metabolism. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases.

Anti-inflammatory and Analgesic Activities

The compound has also shown promise in anti-inflammatory and analgesic activities. Its ability to interact with various biological targets makes it a candidate for developing new anti-inflammatory drugs.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neuroprotective | Modulates neurotransmitter systems; potential treatment for mood disorders. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation. |

| Analgesic | Potential use in pain management therapies. |

Synthetic Chemistry Applications

The synthesis of this compound can be achieved through various methods that require precise control of reaction conditions to ensure high yields and purity.

Common Synthesis Methods:

- Cyclization Reactions: Involves the formation of the isoquinoline structure through cyclization of appropriate precursors.

- Functional Group Transformations: Modification of existing functional groups to introduce hydroxyl or carboxylic acid functionalities.

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization | Formation of isoquinoline from precursors | Varies |

| Functional Group Transformation | Modification to introduce desired functional groups | Varies |

Comparison with Similar Compounds

Pharmacological and Structural Differences

- Bioactivity : The hydroxyl group in the target compound enables hydrogen bonding with opioid receptors, a feature absent in chlorinated analogs like the 5,7-dichloro derivative .

- Solubility: Hydrate and hydrochloride salt forms (e.g., 5,7-dichloro analog) exhibit superior aqueous solubility compared to non-ionic derivatives like 6d .

- Metabolic Stability : Sulfonyl (6e) and ester (6d) groups reduce oxidative degradation, whereas the hydroxyl group in the target compound may increase susceptibility to phase II metabolism .

Preparation Methods

General Methodology

The Pomeranz–Fritsch–Bobbitt cyclization is a classical route for constructing tetrahydroisoquinoline scaffolds. For 6-hydroxy derivatives, the process begins with a diastereomeric morpholinone precursor derived from substituted phenethylamine derivatives. Key steps include:

Example Protocol (Source: US4344949A )

Transition Metal-Catalyzed Cross-Dehydrogenative Coupling

Industrial-Scale Synthesis

This method employs transition metals (e.g., Fe, Cu) to couple C(sp³)–H bonds of tetrahydroisoquinoline precursors with hydroxyl-containing aromatic nucleophiles.

Representative Procedure

-

Substrate Preparation : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is protected as a tert-butyl ester using isobutylene and H₂SO₄ in dioxane.

-

Coupling Reaction :

-

Deprotection : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, yielding the free carboxylic acid.

| Parameter | Value |

|---|---|

| Yield (Overall) | 65–75% |

| Purity (HPLC) | ≥95% |

Nitration-Hydrolysis Route

Nitration of Tetrahydroquinoline Precursors

Adapted from US5283336A, this method involves:

-

Nitration : Treating 1,2,3,4-tetrahydroquinoline with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 6-position.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.

-

Hydrolysis : Heating with concentrated HCl (165°C, 6 hr) to replace the amine with a hydroxyl group.

Critical Data

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (1.5 eq), H₂SO₄, 0°C | 50–60% |

| Hydrolysis | 6M HCl, 165°C, 6 hr | 70–80% |

Peptide Coupling Strategies

Carbodiimide-Mediated Coupling

Used for introducing the carboxylic acid moiety, this approach involves:

-

Ester Protection : Converting the carboxylic acid to a benzyl or tert-butyl ester using SOCl₂ or (Boc)₂O.

-

Coupling : Reacting with N-protected amino acids (e.g., Boc-glycine) via dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

-

Global Deprotection : HCl in dioxane or TFA/water removes protecting groups.

Protocol from US4344949A

| Component | Quantity | Role |

|---|---|---|

| DCC | 1.2 eq | Coupling agent |

| HOBt | 1.1 eq | Activator |

| Solvent | THF | Reaction medium |

| Temperature | 0–5°C → RT | Gradual warming |

Yield : 85–90% after purification.

Industrial Optimization Challenges

Key Considerations

Scalability Metrics

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 10–100 g | 1–5 kg |

| Purity | 95–98% | 99% (HPLC) |

| Cycle Time | 72 hr | 48 hr |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (6Htc) and its hydrate?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as pH, temperature, and solvent selection. For example, substituting histidine residues in peptide analogues (e.g., Gly-His-Lys) with rigid scaffolds like 6Htc requires controlled conditions to preserve stereochemical integrity. Potentiometry and UV-VIS spectroscopy are critical for monitoring reaction equilibria and copper complex formation . Statistical Design of Experiments (DoE) can reduce trial-and-error approaches by identifying key variables (e.g., catalyst loading, reaction time) for yield improvement .

Q. How does the hydration state of 6Htc influence its stability and reactivity in aqueous solutions?

- Methodological Answer : Hydration affects hydrogen bonding and solubility. Stability studies should compare anhydrous and hydrate forms under controlled humidity and temperature. For instance, hydrate forms (e.g., C10H11NO3·H2O) may exhibit reduced hygroscopicity but slower dissolution kinetics. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can quantify hydration-dependent phase transitions .

Q. What purification techniques are most effective for isolating 6Htc derivatives from synthetic byproducts?

- Methodological Answer : Reverse-phase HPLC with C18 columns is recommended for separating polar derivatives. For metal complexes (e.g., Ni(II)-6Htc), ion-exchange chromatography can resolve charged species. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should validate purity, particularly for stereoisomers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in receptor-binding data for 6Htc analogues targeting opioid receptors?

- Methodological Answer : Conflicting binding affinities (e.g., μ vs. δ opioid receptors) may arise from conformational flexibility. Molecular dynamics (MD) simulations can model ligand-receptor interactions, identifying key residues (e.g., Tyr148 in μ receptors) that stabilize 6Htc’s rigid tyrosine mimicry. Free energy perturbation (FEP) calculations quantify binding energy differences between D- and L-enantiomers .

Q. What experimental and computational approaches are synergistic for designing multifunctional ligands using 6Htc scaffolds?

- Methodological Answer : Hybrid protocols combining quantum chemical calculations (e.g., DFT for reaction path searches) and high-throughput screening (HTS) can prioritize analogues with dual opioid/enzyme inhibitory activity. For example, ICReDD’s reaction design platform integrates computational predictions with experimental validation to optimize substituent effects (e.g., methoxy groups enhancing lipophilicity) .

Q. How do heterogeneous reaction conditions (e.g., solid-supported catalysts) impact the enantioselective synthesis of 6Htc derivatives?

- Methodological Answer : Solid-phase synthesis using chiral catalysts (e.g., immobilized proline derivatives) improves enantiomeric excess (ee). Reaction monitoring via in situ FTIR or Raman spectroscopy tracks asymmetric induction. Process control algorithms can adjust flow rates in microreactors to maintain optimal ee (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.